![molecular formula C9H15NO5 B3028059 1-Oxa-7-azaspiro[3.5]nonane oxalate(2:1) CAS No. 1523617-84-6](/img/structure/B3028059.png)
1-Oxa-7-azaspiro[3.5]nonane oxalate(2:1)
Overview
Description
1-Oxa-7-azaspiro[3.5]nonane oxalate(2:1) is a chemical compound with the CAS Number: 1523617-84-6 . It has a molecular weight of 344.41 . The IUPAC name for this compound is 1-oxa-7-azaspiro[3.5]nonane hemioxalate .
Molecular Structure Analysis
The InChI code for 1-Oxa-7-azaspiro[3.5]nonane oxalate(2:1) is 1S/2C7H13NO.C2H2O4/c21-4-8-5-2-7(1)3-6-9-7;3-1(4)2(5)6/h28H,1-6H2;(H,3,4)(H,5,6) . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
1-Oxa-7-azaspiro[3.5]nonane oxalate(2:1) is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Leuco Dyes and Chromism
Spiro forms of oxazines, including 1-oxa-7-azaspiro[3.5]nonane oxalate, find applications as leuco dyes . These compounds exhibit chromism , meaning they can reversibly interchange between their colorless and colored forms. Researchers explore their use in color-changing materials, such as thermochromic or photochromic systems .
Safety and Hazards
Mechanism of Action
Result of Action
The molecular and cellular effects of 1-Oxa-7-azaspiro[3.5]nonane oxalate(2:1)'s action are currently unknown . Understanding these effects will provide valuable insights into the compound’s therapeutic potential and safety profile.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how 1-Oxa-7-azaspiro[3.5]nonane oxalate(2:1) interacts with its target and exerts its effects .
properties
IUPAC Name |
1-oxa-7-azaspiro[3.5]nonane;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H13NO.C2H2O4/c2*1-4-8-5-2-7(1)3-6-9-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCUIWZLZLNKEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCO2.C1CNCCC12CCO2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxa-7-azaspiro[3.5]nonane oxalate(2:1) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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